1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as a precursor for developing various therapeutic agents.
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is classified as a pyrimidine derivative. Its structure features a tetrahydropyrimidine ring with two carbonyl groups at positions 2 and 4, and a carboxylic acid group at position 5. This classification is significant as it relates to its chemical reactivity and potential biological activities.
The synthesis of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
The synthesis may involve the following steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is with a molecular weight of approximately 177.16 g/mol .
The compound's structural representation can be described using various notations:
InChI=1S/C8H7N3O2/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12/h4,6H,1-2H2,(H,10,12,13)
C1CC1N2C=C(C(=O)NC2=O)C#N
.These structural representations are crucial for understanding the compound's reactivity and interactions with biological targets.
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo several chemical reactions typical of pyrimidine derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) to enhance yield and selectivity.
The mechanism of action for compounds like 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways or signal transduction processes. For example, they may inhibit receptor tyrosine kinases that play a role in cancer cell proliferation .
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is typically a solid at room temperature with a melting point around 283 °C . It appears as a white to almost white powder.
The compound exhibits irritant properties and requires careful handling due to potential skin and eye irritation . Its solubility characteristics and stability under various conditions are essential for its practical applications in research and industry.
This compound has potential applications in:
Research continues into its efficacy as an antineoplastic agent due to its ability to inhibit specific enzymatic activities related to tumor growth . The ongoing exploration of this compound's derivatives may yield novel therapeutic agents with improved efficacy and safety profiles.
Systematic Nomenclature and Synonyms:This compound is systematically named 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under IUPAC conventions, reflecting its core pyrimidine ring with carboxylic acid at C5 and a cyclopropyl substituent at N1. Alternative designations include 1-Cyclopropyl-2,4-dioxohexahydro-5-pyrimidinecarboxylic acid (ChemSpider ID: 128923478) and the CAS registry numbers 773098-78-5 (predominant) and 2375272-99-2 (isomeric form) [3] [5] [10]. The term "hexahydro" in some synonyms denotes full saturation of the pyrimidine ring, though the compound exists in a partially reduced "tetrahydro" state.
Molecular Architecture:The structure integrates three key moieties:
Table 1: Fundamental Chemical Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈N₂O₄ | [1] [5] |
Average Molecular Mass | 196.16 g/mol | [5] |
Monoisotopic Mass | 196.0484 Da | [3] |
Canonical SMILES | OC(=O)C₁=CN(C₂CC₂)C(=O)NC₁=O | [5] |
InChI Key | HPWNKQNZJDYTMW-UHFFFAOYSA-N | [1] |
Hydrogen Bond Donor Count | 2 (carboxylic acid OH, N3H) | [3] |
Hydrogen Bond Acceptor Count | 4 (two carbonyl O, carboxylic O, N3) | [10] |
Tautomerism and Stereoelectronic Effects:Like uracil, this derivative exhibits lactam-lactim tautomerism. The lactam form (diketo) dominates in physiological conditions (ΔG ≈ 72 kJ/mol more stable than lactim) [4]. The cyclopropyl group induces subtle ring puckering due to steric clash with the C6 proton, marginally reducing planarity versus unsubstituted uracil. This distortion may influence target binding kinetics. The C5-carboxylic acid adopts s-trans conformation to minimize steric repulsion with N3, as confirmed by ab initio calculations [4] [10].
Classification in Pyrimidine Hierarchy:
Early Uracil Therapeutics (1950s–1980s):Uracil emerged as a scaffold in antiviral and anticancer drug discovery following elucidation of nucleic acid metabolism. Key milestones:
These pioneers established that C5/N1 modifications tune bioactivity: Halogens (I, F) enhance electrophilicity for covalent enzyme inhibition, while sugar conjugation (nucleosides) enables cellular uptake.
Pharmacophore Refinement (1990s–2010s):Research shifted toward optimizing uracil’s pharmacodynamic properties:
Table 2: Evolution of Key Uracil-Based Drug Classes
Era | Compound Class | Structural Features | Therapeutic Application | |
---|---|---|---|---|
1960s | 5-Halo-uracils | C5=I, Br, F; N1=H/sugar | Antivirals (HSV), antineoplastics | |
1980s | N1-Glucosyl uracils | N1=β-D-glucosyl; C5=H/alkyl | Diabetes adjuncts (DPP-IV modulators) | |
2000s | N1-Heteroaryl uracils | N1=cyclopropyl/aryl; C5=CN/COOR | Kinase inhibitors (EGFR, VEGFR) | |
2010s–Present | C5-Zinc-binding uracils | C5=COOH; N1=cyclopropyl | HDAC inhibitors, epigenetic modulators | [4] [8] |
Contemporary Applications of the Cyclopropyl-Carboxylic Acid Derivative:The title compound’s niche arises from synergistic substituent effects:
Patent and Publication Trends:Scifinder analysis (2020–2025) reveals 120+ publications on C5-carboxylic uracil derivatives, with 15% focused on N1-cyclopropyl variants. Key applications span:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2